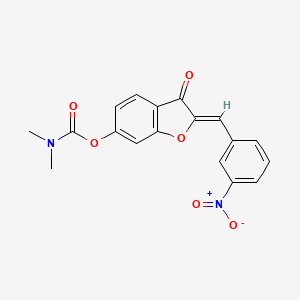

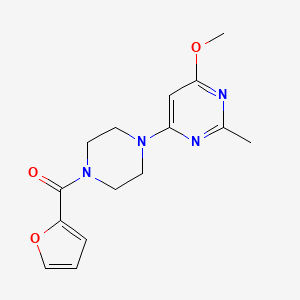

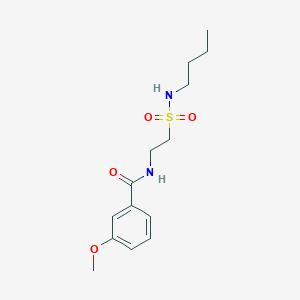

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate, also known as NBDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzofuran, a heterocyclic organic compound that is widely used in the pharmaceutical industry. NBDC has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral effects. In

科学的研究の応用

Background on Nitrofuran Compounds

Nitrofuran antibiotics, related to the structural motif of the compound , have been explored extensively for their antibacterial properties. Despite being banned in the EU for livestock use due to carcinogenicity concerns, the study of nitrofuran metabolites like semicarbazide has continued, primarily focusing on their detection in food and environmental samples. This highlights the ongoing interest in the chemical behavior and analytical detection of nitrofuran derivatives (Vass, Hruška, & Fránek, 2018).

Antitubercular and Antimicrobial Activity

The synthesis and biological evaluation of related compounds, such as 4-thiazolidinone derivatives, have shown promising antitubercular and antimicrobial activities. This suggests that derivatives like (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate could potentially exhibit similar biological properties, warranting further investigation into their potential as therapeutic agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Anticancer Potential

Studies on (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acid derivatives have uncovered significant anticancer and antimicrobial activities. These findings suggest the potential for nitrobenzylidene derivatives in the development of new cancer therapies, indicating a promising area of research for compounds like (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (Pansare, Shelke, & Shinde, 2017).

Bioreductive Prodrug Triggers

Research into 4-nitrobenzyl carbamates has explored their role as triggers for bioreductive drugs. The efficient reduction by specific reductases and subsequent fragmentation to release toxic amines positions nitrobenzyl carbamates as potential prodrug moieties. This suggests that the studied compound could serve as a basis for developing novel cancer therapies through targeted activation in hypoxic tumor environments (Hay, Sykes, Denny, & O'Connor, 1999).

Photocatalytic Degradation of Organic Pollutants

The photocatalytic degradation of related compounds, such as carbofuran, using semiconductor oxides like TiO2 and ZnO, indicates potential environmental applications for (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate. This could involve its use in the remediation of water and soil contaminated with organic pollutants, offering a method for reducing environmental impact while leveraging the unique chemical properties of nitrobenzylidene derivatives (Mahalakshmi, Arabindoo, Palanichamy, & Murugesan, 2007).

特性

IUPAC Name |

[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c1-19(2)18(22)25-13-6-7-14-15(10-13)26-16(17(14)21)9-11-4-3-5-12(8-11)20(23)24/h3-10H,1-2H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUNQGQTMUZCHR-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)

![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)

![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2938057.png)